An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-4-oxazolecarboxamide
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-4-oxazolecarboxamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Oxazole Scaffold and the Role of N-Methylation
The oxazole ring is a cornerstone of medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] This five-membered heterocycle, containing both oxygen and nitrogen, can act as a bioisostere for amide and ester functionalities, often enhancing pharmacological activity through improved metabolic stability and hydrogen bonding capabilities.[1] The carboxamide substituent at the 4-position of the oxazole ring further provides a key interaction point for biological targets.
The introduction of a methyl group to the amide nitrogen (N-methylation) in N-Methyl-4-oxazolecarboxamide is a critical structural modification that can profoundly influence its physicochemical and, consequently, its pharmacokinetic and pharmacodynamic profiles. N-methylation eliminates the hydrogen bond donor capacity of the amide proton, which can reduce intermolecular hydrogen bonding, potentially affecting crystal lattice energy, melting point, and solubility. Furthermore, this modification can impact the compound's lipophilicity and metabolic stability. A comprehensive understanding of these properties is therefore paramount for any research and development program involving this molecule.
Due to the current absence of specific experimental data for N-Methyl-4-oxazolecarboxamide, this guide will leverage computed data for the parent compound, Oxazole-4-carboxamide (CAS: 23012-15-9) , as a reference point for discussion.
Core Physicochemical Properties: A Predictive and Experimental Framework
This section details the key physicochemical properties of interest. For each property, we will present the computed data for the parent analog, discuss the anticipated influence of N-methylation, and provide a detailed, state-of-the-art experimental protocol for its determination.
Molecular Structure and Weight
The foundational characteristics of any chemical entity are its structure and molecular weight. These properties are fundamental for all subsequent analytical and experimental work.
Parent Analog: Oxazole-4-carboxamide
Target Compound: N-Methyl-4-oxazolecarboxamide
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Molecular Formula: C₅H₆N₂O₂
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Molecular Weight: 126.12 g/mol
The addition of a methyl group (CH₂) to the amide nitrogen increases the molecular weight by 14.03 g/mol .
Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)
Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Predicted Lipophilicity of the Parent Analog (Oxazole-4-carboxamide)
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XLogP3-AA: -0.5[2]
The negative LogP value of the parent compound suggests it is predominantly hydrophilic.
Anticipated Impact of N-Methylation
N-methylation is expected to increase the lipophilicity of the molecule. The removal of the polar N-H bond and the addition of a nonpolar methyl group will reduce the compound's affinity for the aqueous phase, leading to a higher LogP value. The magnitude of this increase is typically in the range of 0.3 to 0.5 LogP units.
Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for LogP determination.[1]
Methodology:
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Solvent Preparation: Mutually saturate n-octanol and water (or a relevant buffer for LogD, e.g., phosphate-buffered saline at pH 7.4) by stirring them together for 24 hours, followed by separation of the two phases.
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Sample Preparation: Prepare a stock solution of N-Methyl-4-oxazolecarboxamide in the pre-saturated n-octanol.
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Partitioning: In a screw-cap vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.
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Equilibration: Vigorously shake the mixture for a defined period (e.g., 1 hour) to facilitate the partitioning of the compound between the two phases. Subsequently, centrifuge the mixture to ensure complete phase separation.[1]
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Quantification: Determine the concentration of N-Methyl-4-oxazolecarboxamide in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Calculate the LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination by the shake-flask method.
Acidity/Basicity: pKa Determination
The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values, which in turn affects its solubility, absorption, and receptor binding.
Predicted pKa of the Parent Analog (Oxazole-4-carboxamide)
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pKa (most acidic): 14.68 ± 0.50 (predicted for the amide N-H)[3]
Anticipated Impact of N-Methylation
The primary amide of Oxazole-4-carboxamide is very weakly acidic. N-methylation removes this acidic proton, meaning N-Methyl-4-oxazolecarboxamide is not expected to have an acidic pKa in the physiologically relevant range. The oxazole nitrogen is weakly basic.[4]
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining pKa values.
Methodology:
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Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
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Sample Preparation: Dissolve an accurately weighed amount of N-Methyl-4-oxazolecarboxamide in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.
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Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
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Titration: Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the sample solution using a calibrated burette.
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Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point of inflection on the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility
Aqueous solubility is a critical factor for drug delivery and bioavailability. Poor solubility can be a major hurdle in drug development.
Predicted Solubility of the Parent Analog (Oxazole-4-carboxamide)
The parent compound, with its primary amide and hydrophilic nature (LogP -0.5), is predicted to have good aqueous solubility.
Anticipated Impact of N-Methylation
The increased lipophilicity of N-Methyl-4-oxazolecarboxamide will likely lead to a decrease in its aqueous solubility compared to the parent compound. The loss of a hydrogen bond donor will reduce its ability to interact favorably with the water solvent network.
Experimental Protocol for Thermodynamic Solubility Determination
This method determines the equilibrium solubility of a compound.
Methodology:
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Sample Preparation: Add an excess amount of solid N-Methyl-4-oxazolecarboxamide to vials containing an aqueous buffer of a specific pH (e.g., pH 7.4).
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Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
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Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility.
Thermal Properties: Melting Point
The melting point is a fundamental physical property that provides information about the purity and the crystal lattice energy of a solid compound.
Experimental Protocol for Melting Point Determination (Capillary Method)
Methodology:
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Sample Preparation: Finely powder a small amount of dry N-Methyl-4-oxazolecarboxamide.
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Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.
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Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate and observe the sample.
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Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A sharp melting point range (0.5-1°C) is indicative of a pure compound.[1]
Chemical Stability
The stability of the oxazole ring is an important consideration, as it can be susceptible to degradation under certain conditions.
General Stability of the Oxazole Ring
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Hydrolysis: The oxazole ring can undergo acid or base-catalyzed hydrolysis, which can lead to ring cleavage. Oxazoles are generally more resistant to acids than furans but can be decomposed by strong acids.[5]
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Oxidation: The oxazole ring is susceptible to oxidation, which can also result in ring opening.[5]
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Photolysis: Exposure to UV light can induce rearrangement or degradation of the oxazole ring.[5]
Experimental Protocol for pH-Dependent Stability Assessment
Methodology:
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Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2 to 10).
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Sample Incubation: Prepare solutions of N-Methyl-4-oxazolecarboxamide in each buffer at a known concentration. Incubate these solutions at a constant temperature (e.g., 40°C) and protect them from light.
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Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
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Quantification: Analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.
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Data Analysis: Plot the logarithm of the concentration versus time to determine the degradation kinetics and half-life at each pH.
Summary of Physicochemical Properties
The following tables summarize the computed properties of the parent analog and the anticipated properties of N-Methyl-4-oxazolecarboxamide that require experimental determination.
Table 1: Computed Physicochemical Properties of the Parent Analog: Oxazole-4-carboxamide
| Property | Predicted Value | Source |
| Molecular Formula | C₄H₄N₂O₂ | [2] |
| Molecular Weight | 112.09 g/mol | [2] |
| XLogP3-AA | -0.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 69.1 Ų | [2] |
| pKa (acidic) | 14.68 ± 0.50 | [3] |
Table 2: Physicochemical Properties of N-Methyl-4-oxazolecarboxamide for Experimental Determination
| Property | Value | Rationale for Investigation |
| Molecular Formula | C₅H₆N₂O₂ | - |
| Molecular Weight | 126.12 g/mol | - |
| LogP / LogD (pH 7.4) | To Be Determined | N-methylation is expected to increase lipophilicity. |
| Aqueous Solubility | To Be Determined | Increased lipophilicity may decrease aqueous solubility. |
| pKa (basic) | To Be Determined | To quantify the basicity of the oxazole nitrogen. |
| Melting Point | To Be Determined | Fundamental property for purity and solid-state characterization. |
| Chemical Stability | To Be Determined | Essential for understanding degradation pathways and shelf-life. |
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of N-Methyl-4-oxazolecarboxamide. By leveraging data from its parent analog, Oxazole-4-carboxamide, and established chemical principles, we have formulated a predictive profile for this molecule. More importantly, this guide details the robust experimental methodologies required to obtain empirical data, which is indispensable for any drug discovery and development endeavor. The provided protocols are designed to be both informative for experimental design and to ensure the generation of high-quality, reliable data. It is through this synergy of predictive science and empirical validation that a complete and actionable understanding of N-Methyl-4-oxazolecarboxamide can be achieved, paving the way for its potential development as a therapeutic agent.
References
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Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration Cheminformatics. Retrieved from [Link]
- BenchChem. (2025). Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide. BenchChem.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21651660, Oxazole-4-carboxamide. PubChem. Retrieved from [Link]
- BenchChem. (2025). Technical Guide: Oxazole-4-carboximidamide and its Analogue, Oxazole-4-carboxamide. BenchChem.
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Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References. Taylor & Francis. Retrieved from [Link]
- Ghose, A. K., & Crippen, G. M. (1987). Atomic physicochemical parameters for three-dimensional structure-directed quantitative structure-activity relationships. 2. Modeling dispersive and hydrophobic interactions. Journal of Chemical Information and Computer Sciences, 27(1), 21–35.
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- Kumar, R., & Kumar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 234-255.
